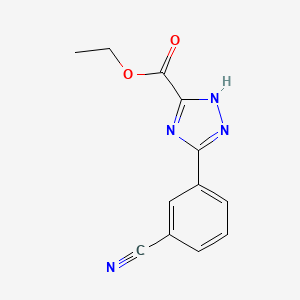

ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate

説明

特性

IUPAC Name |

ethyl 3-(3-cyanophenyl)-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-2-18-12(17)11-14-10(15-16-11)9-5-3-4-8(6-9)7-13/h3-6H,2H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHMMMKLPOPXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl 2-cyanoacetohydrazide. This intermediate then undergoes cyclization with 3-cyanobenzaldehyde under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

化学反応の分析

Cyclization and Ring Expansion

The triazole core participates in cyclization reactions. For example, under catalytic conditions with TMSCHN₂ (trimethylsilyldiazomethane), it forms fused triazoline derivatives.

Example reaction :

-

Substrate : Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate

-

Reagent : TMSCHN₂ (2.0 M in diethyl ether)

-

Conditions : 0°C → ambient temperature, methanol quench

-

Product : Methyl 1,2-bis(isopropoxycarbonyl)-3-isopropyl-5-(3-cyanophenyl)-2,3-dihydro-1H-1,2,4-triazole-3-carboxylate (4r )

This reaction highlights the triazole’s ability to act as a nucleophile in cycloadditions.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylate salts or acids under basic conditions:

| Condition | Product | Yield | Source |

|---|---|---|---|

| NaOH (aqueous) | Sodium 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate | 78–93% | |

| HCl (acidic workup) | 5-(3-Cyanophenyl)-1H-1,2,4-triazole-3-carboxylic acid | – |

Amide Formation

Carboxylate intermediates react with amines to yield amides:

| Amine | Product | Yield | Source |

|---|---|---|---|

| NH₃ | 5-(3-Cyanophenyl)-1H-1,2,4-triazole-3-carboxamide | 82–93% |

Nitrile Reactivity

The 3-cyanophenyl group can be hydrolyzed to carboxylic acids or reduced to amines, though direct examples are not explicitly documented in the provided sources.

Cross-Coupling Reactions

The triazole’s C–H bonds participate in metal-catalyzed cross-couplings. For instance, Rh-catalyzed reactions with epoxides yield dihydroisothiazoles:

Oxidation and Reduction

-

Oxidation : The triazole ring remains stable under mild oxidative conditions, but strong oxidants like tert-butyl hypochlorite convert triazolidines to triazolinediones .

-

Reduction : Limited data suggest the nitrile group can be reduced to an amine using H₂/Pd-C, though specific examples are not provided in the sources.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate has shown promising results against various bacterial and fungal strains. Studies indicate that modifications in the triazole ring can enhance the antimicrobial activity, making it a potential candidate for developing new antibiotics and antifungal agents .

Anti-inflammatory Properties

Research has demonstrated that triazole derivatives exhibit anti-inflammatory effects. Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound's structure allows it to interact effectively with these enzymes, potentially leading to the development of new anti-inflammatory drugs .

Cancer Research

The compound has also been evaluated for its anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate's ability to inhibit specific cancer cell lines suggests its potential use in cancer therapeutics .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate can be formulated into agricultural products aimed at protecting crops from fungal infections. Its effectiveness against plant pathogens makes it a valuable addition to integrated pest management strategies .

Herbicides

Research indicates that triazoles can also act as herbicides by inhibiting specific biochemical pathways in plants. Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate may be explored for its herbicidal potential against certain weed species, contributing to sustainable agricultural practices .

Materials Science

Corrosion Inhibitors

Triazole derivatives are recognized for their ability to act as corrosion inhibitors for metals and alloys. Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate can be utilized in coatings or treatments to protect metals from corrosion in aggressive environments. Its effectiveness is attributed to the formation of protective films on metal surfaces .

Polymer Chemistry

In polymer science, triazoles are being investigated for their role in enhancing the properties of polymers. The incorporation of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate into polymer matrices could improve thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for various industrial uses .

Case Studies and Research Findings

作用機序

The mechanism of action of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The triazole scaffold’s properties are highly dependent on substituent electronic and steric effects. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., cyano, trifluoromethyl) increase the acidity of the triazole NH proton, enhancing reactivity in nucleophilic substitutions .

- Aromatic substituents (e.g., pyridinyl, cyanophenyl) lower melting points compared to aliphatic groups due to reduced crystal packing efficiency.

- Bulky substituents (e.g., tert-butyl) significantly increase molecular weight and lipophilicity, impacting solubility and bioavailability .

Chemical Reactivity:

生物活性

Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 242.23 g/mol

CAS Number: 1284001-05-3

IUPAC Name: Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate

The compound features a triazole ring, a cyano group, and an ester functional group, which contribute to its biological activity.

Synthesis Methods

The synthesis of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of precursors such as ethyl cyanoacetate and hydrazine hydrate. The process can be summarized as follows:

- Formation of Ethyl 2-Cyanoacetohydrazide: Reaction of ethyl cyanoacetate with hydrazine hydrate.

- Cyclization: The intermediate undergoes cyclization with 3-cyanobenzaldehyde under acidic conditions to yield the triazole compound.

This synthetic route can be optimized for industrial production by employing continuous flow reactors and high-throughput screening techniques to enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds related to ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The presence of electron-withdrawing groups on the phenyl ring is often correlated with enhanced antimicrobial activity .

Enzyme Inhibition

Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes. In vitro assays demonstrated moderate inhibition with IC values ranging from 13.8 to 35.7 µM for various derivatives. Molecular docking studies suggest that these compounds bind effectively to the active site of CA enzymes .

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects against cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the triazole ring or substitution patterns on the phenyl group can significantly influence cytotoxicity against cancer cells .

Study on Antimicrobial Activity

A study conducted on a series of triazole derivatives found that those containing a cyano group exhibited enhanced activity against Gram-positive bacteria. The results indicated that modifications at the 5-position of the triazole ring could lead to improved efficacy against resistant strains .

Study on Enzyme Inhibition

In another investigation focused on carbonic anhydrase-II inhibitors, several derivatives were synthesized and tested. Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate showed promising results compared to standard inhibitors like acetazolamide, suggesting its potential as a therapeutic agent in conditions requiring CA modulation .

Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Enterococcus faecalis | Varies by derivative |

| Enzyme Inhibition | Moderate inhibition of carbonic anhydrase-II | 13.8 - 35.7 µM |

| Antiproliferative | Cytotoxic effects observed in various cancer cell lines | Varies by derivative |

Q & A

Basic Research Question

- 1H NMR : The ester group (OCH2CH3) appears as a quartet at δ ~4.3 ppm and a triplet at δ ~1.3 ppm. Aromatic protons from the 3-cyanophenyl substituent resonate between δ 7.3–8.0 ppm, with splitting patterns dependent on substitution .

- LC-MS : The molecular ion peak [M+H]+ for the compound (C12H10N4O2) is expected at m/z 249.1. Fragmentation patterns should confirm the triazole ring and cyano group stability under MS conditions .

- Data Cross-Validation : Compare with analogous compounds like ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate (C11H11N3O2, m/z 217.1 ).

What are the predominant side reactions during cyclocondensation, and how can they be minimized?

Advanced Research Question

- Common Side Reactions :

- Mitigation Strategies :

- Use anhydrous solvents (e.g., THF) for cyclocondensation.

- Optimize reagent ratios (1:1.2 acylhydrazide:ethyl carbethoxyformimidate) to drive reaction completion .

How does the electron-withdrawing cyano group influence the triazole ring’s reactivity and supramolecular interactions?

Advanced Research Question

- Electronic Effects : The 3-cyanophenyl group increases the triazole’s electrophilicity, enhancing susceptibility to nucleophilic attack at the C5 position. This is critical for functionalization (e.g., coupling reactions) .

- Crystallographic Insights : Analogous triazoles (e.g., ethyl 4-benzamido-5-phenyl-4H-triazole-3-carboxylate) exhibit planar triazole rings with intermolecular hydrogen bonds involving the ester carbonyl . The cyano group may participate in π-π stacking or dipole interactions, altering solubility and crystallinity .

What methodologies are recommended for resolving contradictions between experimental and computational spectroscopic data?

Advanced Research Question

- Case Study : If experimental NMR shifts deviate from DFT-predicted values:

- Solvent Effects : Simulate spectra using implicit solvent models (e.g., IEFPCM for DMSO) to account for hydrogen bonding .

- Tautomerism Analysis : Verify the dominance of the 1H-1,2,4-triazole tautomer over 4H-forms via variable-temperature NMR .

- X-ray Validation : Single-crystal diffraction (e.g., as used for ethyl 4-benzamido-5-phenyl-4H-triazole-3-carboxylate ) provides unambiguous structural confirmation.

What are effective strategies for synthesizing and characterizing derivatives of this triazole scaffold?

Advanced Research Question

- Derivatization Pathways :

- Characterization : Use HRMS for exact mass validation and 2D NMR (HSQC, HMBC) to assign substituent positions .

How can batch-to-batch variability in purity be addressed during scale-up synthesis?

Advanced Research Question

- Purity Challenges : Trace acylamidrazone intermediates or hydrolyzed by-products may persist.

- Solutions :

- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the triazole .

- In-Process Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or inline FTIR to track reaction progress .

What are the limitations of current synthetic protocols for this compound, and how can they be innovatively addressed?

Advanced Research Question

- Limitations :

- Innovations :

- Use ionic liquid solvents to enhance reaction efficiency and reduce hydrolysis .

- Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。